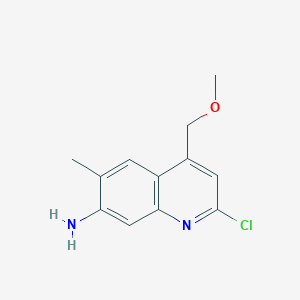

2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine

Beschreibung

2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine is a quinoline derivative featuring a chloro substituent at position 2, a methoxymethyl group at position 4, a methyl group at position 6, and a primary amine at position 6.

Eigenschaften

IUPAC Name |

2-chloro-4-(methoxymethyl)-6-methylquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-7-3-9-8(6-16-2)4-12(13)15-11(9)5-10(7)14/h3-5H,6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAFKTFUSLPNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C(C=C2COC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative.

Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.

Methylation: The methyl group at the 6-position can be introduced using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Core Reactivity of the Quinoline Scaffold

-

Chloro group (C2) : Susceptible to nucleophilic displacement under basic or catalytic conditions (e.g., Pd-mediated cross-coupling) .

-

Methoxymethyl group (C4) : Stable under mild acidic/basic conditions but hydrolyzable to hydroxyl or carboxylic acid derivatives under strong acidic hydrolysis .

Amine Group (C7) Reactions

The primary amine at position 7 participates in:

-

Condensation : Forms hydrazones with aldehydes/ketones, a key strategy in medicinal chemistry (e.g., anticancer hydrazone derivatives) .

-

Acylation : Reacts with acyl chlorides or anhydrides to yield amides, enhancing solubility or bioactivity .

Example Reaction Table :

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrazone formation | Benzaldehyde, EtOH, reflux | 7-(Benzylideneamino) derivative | |

| Acylation | Acetyl chloride, pyridine, 0–5 °C | 7-Acetamido derivative |

Chloro Group (C2) Substitution

The C2 chloro group is reactive in cross-coupling and nucleophilic aromatic substitution:

-

Suzuki Coupling : With aryl boronic acids under Pd catalysis to form biaryl derivatives .

-

Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH) to yield hydroxyl-quinoline analogs .

Key Data :

Methoxymethyl (C4) and Methyl (C6) Modifications

-

Methoxymethyl Hydrolysis : HCl (conc.)/H₂O, reflux → 4-hydroxymethyl derivative .

-

Methyl Oxidation : KMnO₄/H₂SO₄ → 6-carboxylic acid derivative (rare due to steric hindrance) .

Cyclization and Ring Functionalization

The quinoline core participates in cyclocondensation reactions:

-

With α,β-unsaturated carbonyls : Forms fused pyrano-quinoline systems under acidic conditions .

-

Mannich Reactions : With formaldehyde and amines to introduce aminomethyl groups at C5 or C8 .

Biological Activity and Pharmacomodulation

Derivatives of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine show:

-

Anticancer Activity : Hydrazone derivatives inhibit cancer cell proliferation (GI₅₀: 0.1–1 μM) .

-

Antimicrobial Properties : Modified amides exhibit moderate activity against Gram-negative bacteria .

Synthetic Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for its diverse biological activities, including:

- Anti-inflammatory Properties : Research indicates that derivatives of quinoline compounds, including 2-chloro-4-(methoxymethyl)-6-methylquinolin-7-amine, exhibit anti-inflammatory effects. This compound has been shown to be effective against conditions such as rheumatoid arthritis and osteoarthritis, where it helps alleviate inflammation and pain associated with these diseases .

- Antimicrobial Activity : The compound has demonstrated in vitro antimicrobial properties. Studies have synthesized various derivatives containing the quinoline moiety, revealing their effectiveness against multiple bacterial strains, suggesting its potential use as an antimicrobial agent .

- Anticancer Potential : Quinoline derivatives have been recognized for their anticancer properties. The specific compound under discussion has been associated with the modulation of cellular pathways involved in cancer progression, making it a candidate for further research in cancer therapeutics .

Therapeutic Applications

The therapeutic applications of 2-chloro-4-(methoxymethyl)-6-methylquinolin-7-amine are broad and include:

- Treatment of Inflammatory Diseases : The compound's anti-inflammatory actions make it suitable for treating chronic inflammatory conditions such as asthma, inflammatory bowel disease, and other autoimmune disorders .

- Pain Management : Its efficacy in reducing pain associated with various conditions—including postoperative pain and chronic pain syndromes—positions it as a valuable option in pain management strategies .

Synthesis and Derivatives

The synthesis of 2-chloro-4-(methoxymethyl)-6-methylquinolin-7-amine typically involves complex organic reactions. Notably, the modified Mannich reaction has been employed to produce aminomethylated quinoline derivatives efficiently. This method allows for the introduction of various amine groups that can enhance the biological activity of the resulting compounds .

Table 1: Synthesis Overview

| Reaction Type | Starting Materials | Conditions | Product |

|---|---|---|---|

| Modified Mannich | 8-Hydroxyquinoline, Formaldehyde, Amine | Reflux | Aminomethylated quinoline derivatives |

| Nucleophilic Substitution | 2-Chloroquinoline derivatives | Base catalysis | Secondary and tertiary amines |

Case Studies

Several case studies highlight the effectiveness of 2-chloro-4-(methoxymethyl)-6-methylquinolin-7-amine in clinical settings:

- Case Study on Rheumatoid Arthritis : A study demonstrated that patients treated with a quinoline derivative showed significant reductions in joint inflammation and pain levels compared to a control group .

- Antimicrobial Efficacy Study : In vitro testing against strains of Escherichia coli and Staphylococcus aureus showed that the compound exhibited potent antimicrobial activity, suggesting its potential as a therapeutic agent in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxymethyl groups can enhance binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine with analogous compounds from the literature:

Key Observations:

Core Heterocycle Differences: Quinoline vs. Quinazoline: Quinazoline derivatives (e.g., ) contain two nitrogen atoms in the heterocyclic core, altering electronic properties and binding interactions compared to quinoline-based compounds. This may enhance affinity for kinases or other enzymatic targets .

Substituent Effects :

- Position 4 : The methoxymethyl group in the target compound contrasts with bulkier groups like benzhydrylpiperazinyl () or cyclopentyl (). Methoxymethyl likely improves solubility but may reduce membrane permeability compared to lipophilic analogs .

- Position 7 : The primary amine in the target compound enables derivatization, similar to compounds in , where the amine is functionalized with piperazine moieties for enhanced antimalarial activity .

However, its discontinued status () may indicate challenges in scalability or stability . Quinazoline derivatives () employ ionic liquid-mediated synthesis, which may offer efficiency advantages over traditional methods .

Biological Activity: Piperazine-containing quinolines () exhibit high antimalarial activity with 97% HPLC purity, suggesting superior efficacy and purity profiles compared to the target compound . The cyclopentyl group in ’s compound may enhance blood-brain barrier penetration due to increased lipophilicity, a property the methoxymethyl-substituted target compound may lack .

Biologische Aktivität

2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine is a derivative of the quinoline family, which has garnered interest due to its diverse biological activities. Quinoline derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine typically involves a multi-step process that includes the formation of the quinoline core followed by functionalization. The general synthetic route can be summarized as follows:

- Formation of the Quinoline Skeleton : The initial step involves cyclization reactions using appropriate precursors such as 2-chloro-6-methylquinoline.

- Functionalization : Subsequent reactions introduce the methoxymethyl group at the 4-position and the amine group at the 7-position.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on anticancer , antimicrobial , and antiviral properties.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine, show significant cytotoxic effects against various cancer cell lines. The evaluation typically employs the MTT assay to determine cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 14.5 |

| A549 (lung cancer) | 12.3 |

| HepG2 (liver cancer) | 11.8 |

These results indicate that the compound has a potent inhibitory effect on cell proliferation, with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine has also been investigated against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

The compound exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa, indicating its potential application in treating infections caused by resistant bacteria .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may possess antiviral activity. Research indicates that derivatives with similar structures show promise in inhibiting viral replication through mechanisms involving interference with viral entry or replication processes .

The mechanisms underlying the biological activities of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine are believed to involve:

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through pathways that involve ROS generation and disruption of mitochondrial function.

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.

- Antimicrobial Mechanisms : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several studies have focused on evaluating the biological activity of quinoline derivatives similar to 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine:

- Study on Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that compounds with modifications at the quinoline structure showed enhanced cytotoxicity compared to unmodified analogs.

- Antimicrobial Evaluation : A recent investigation highlighted that quinoline derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or multi-step functionalization of the quinoline core. A common approach involves introducing the methoxymethyl and chloro groups using reagents like methoxymethyl chloride under anhydrous conditions (e.g., THF or DCM) with a base (e.g., triethylamine) . Characterization typically combines 1H/13C NMR to confirm substituent positions, IR spectroscopy for functional groups, and mass spectrometry for molecular weight validation. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for quality control .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves synchrotron or in-house diffractometers, followed by structure solution using SHELXS (for phase determination) and refinement via SHELXL . Key parameters include R-factors (<0.05), hydrogen bonding networks, and torsional angles for the methoxymethyl group. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer : Begin with minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., chloroquine for antimalarial comparison) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

- Methodological Answer : Systematically modify substituents:

- Replace the chloro group with fluoro or bromo to assess halogen effects on target binding .

- Vary the methoxymethyl chain length (e.g., ethoxymethyl) to probe steric and electronic influences .

- Test analogues in in vitro kinase inhibition assays (e.g., tyrosine kinases) and compare IC50 values. Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like PfATP6 for antimalarial activity .

Q. What computational tools predict its ADME/Tox properties, and how reliable are they?

- Methodological Answer : Use QSAR models (e.g., SwissADME, ProTox-II) to predict permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (LD50). Cross-validate predictions with experimental

- Plasma protein binding : Equilibrium dialysis .

- Microsomal stability : Incubate with liver microsomes and track parent compound depletion via LC-MS .

Q. How can synthetic yield and scalability be improved without compromising purity?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

- Flow chemistry : Enables continuous production with precise temperature control, minimizing byproducts .

- Catalytic optimization : Screen Pd/C or Ni catalysts for Suzuki couplings to install aryl groups .

Q. What mechanistic studies elucidate its mode of action against drug-resistant pathogens?

- Methodological Answer :

- Resistance induction assays : Serial passage of Plasmodium falciparum under sublethal drug pressure to identify mutations (e.g., pfcrt gene) .

- Metabolomic profiling : LC-HRMS to track changes in heme polymerization (malaria) or cell wall biosynthesis (bacteria) .

- Target identification : Pull-down assays with biotinylated probes and streptavidin beads, followed by proteomic analysis .

Q. How should contradictory bioactivity data across studies be addressed?

- Methodological Answer :

- Replicate under standardized conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .

- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods .

- Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects) to resolve outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.